![molecular formula C11H14N2S B3056898 2-butylsulfanyl-1H-benzimidazole CAS No. 75080-11-4](/img/structure/B3056898.png)
2-butylsulfanyl-1H-benzimidazole
Overview
Description
“2-butylsulfanyl-1H-benzimidazole” is a member of benzimidazoles . It is a compound with the molecular formula C11H14N2S.
Synthesis Analysis
The synthesis of benzimidazole derivatives has been widely studied. A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles has been reported . The use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization in the presence of poly(methylhydrosiloxane) provides benzimidazoles in good yields .
Molecular Structure Analysis
The presence of a butyl substituent in the N position does not significantly affect the conjugation and structural organization of benzimidazole . The optimized molecular parameters were performed by the DFT/B3LYP method with 6-311++G(d,p) basis set .
Chemical Reactions Analysis
Benzimidazole derivatives have been reported to exhibit various bioactivities. For instance, they exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .
Physical And Chemical Properties Analysis
The compound “2-butylsulfanyl-1H-benzimidazole” has a molecular weight of 206.31 g/mol.
Scientific Research Applications
Potential Anticancer Agents
Benzimidazole derivatives, including 2-butylsulfanyl-1H-benzimidazole, have been studied extensively for their potential as anticancer agents . The structure of benzimidazole is similar to the nucleotides found in the human body, which makes these compounds particularly interesting for cancer research . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure . This has led to the production of many commercially available anticancer drugs based on the benzimidazole skeleton such as osimertinib, navelbine, alectinib, nocodazole, abermaciclib, and vinblastine .
Antibacterial Applications
The emergence of antibiotic-resistant microorganisms is becoming a serious health issue worldwide . Benzimidazole derivatives, including 2-butylsulfanyl-1H-benzimidazole, have shown promise in combating these resistant strains . These compounds have been found to be effective against various resistant strains such as fluoroquinolone-resistant Escherichia coli, Streptococcus pneumonia, carbapenem-resistant Klebsiella pneumonia, vancomycin-resistant enterococci and methicillin-resistant Staphylococcus aureus .
Future Directions
properties
IUPAC Name |
2-butylsulfanyl-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-2-3-8-14-11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3,8H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLUNLDZRABSMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307522 | |
Record name | 2-butylsulfanyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-butylsulfanyl-1H-benzimidazole | |
CAS RN |
75080-11-4 | |
Record name | NSC191914 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191914 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-butylsulfanyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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